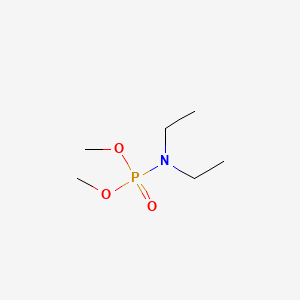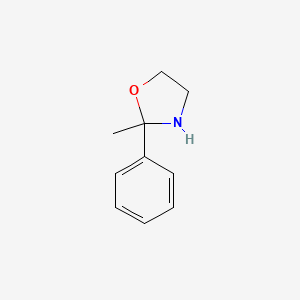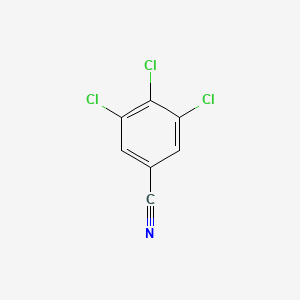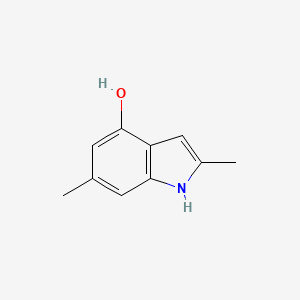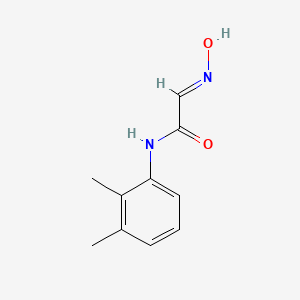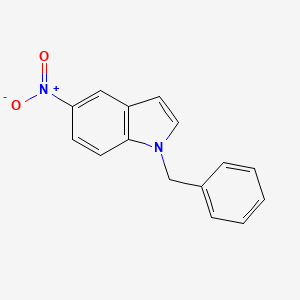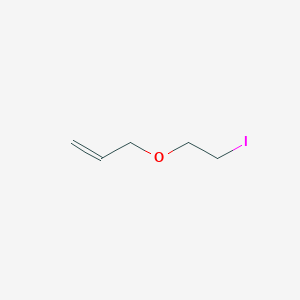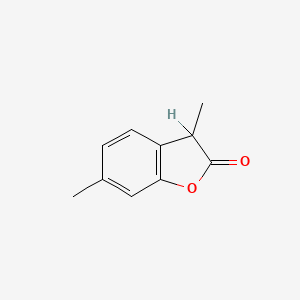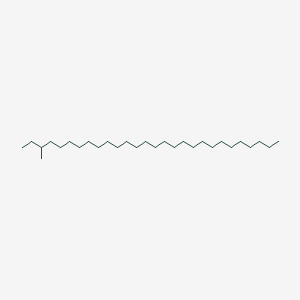
Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- is a chemical compound that belongs to the family of cyclohexylbenzenes. It is commonly known as HPCB and is used in various scientific research applications due to its unique properties.
Mechanism of Action
The mechanism of action of HPCB is not fully understood. However, it is known to interact with biological membranes and alter their properties. HPCB has been shown to increase the fluidity of lipid bilayers, which may affect the function of membrane proteins.
Biochemical and Physiological Effects:
HPCB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro. Furthermore, HPCB has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
HPCB has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high degree of purity. However, HPCB has some limitations as well. It is not very soluble in water, which may limit its use in certain experiments. Furthermore, HPCB may have toxic effects on cells at high concentrations, which may limit its use in some experiments.
Future Directions
There are several future directions for research on HPCB. One area of research is the development of new liquid crystal materials based on HPCB. Furthermore, HPCB may have potential applications in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of HPCB and its effects on biological membranes.
Synthesis Methods
The synthesis of HPCB involves the reaction of 1-bromo-4-(4-pentylcyclohexyl)benzene with n-hexanol in the presence of a base. The reaction proceeds through an SN2 mechanism, resulting in the formation of HPCB.
Scientific Research Applications
HPCB is widely used in scientific research due to its unique properties. It has been used as a liquid crystal material in the development of display devices. HPCB has also been used as a dopant in organic light-emitting diodes (OLEDs) to improve their efficiency. Furthermore, HPCB has been used as a building block in the synthesis of various organic compounds.
properties
IUPAC Name |
1-hexoxy-4-(4-pentylcyclohexyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O/c1-3-5-7-9-19-24-23-17-15-22(16-18-23)21-13-11-20(12-14-21)10-8-6-4-2/h15-18,20-21H,3-14,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZWKTAUKRSYCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2CCC(CC2)CCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389268 |
Source


|
| Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66227-38-1 |
Source


|
| Record name | Benzene, 1-(hexyloxy)-4-(4-pentylcyclohexyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


